tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate
CAS No.: 1621165-19-2
Cat. No.: VC12029366
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1621165-19-2 |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl (2S)-2-ethynylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1 |
| Standard InChI Key | JBOKXNRQCWCOJH-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@H](C1)C#C |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C#C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C#C |
Introduction
Chemical Identity and Physicochemical Properties
tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate belongs to the class of morpholine carboxylates, distinguished by its stereospecific (S)-configuration at the 2-position and an ethynyl functional group. The tert-butyl ester enhances solubility in organic solvents while protecting the carboxylate moiety during synthetic procedures .
Table 1: Physicochemical Properties of tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate
The compound’s low predicted pKa (-2.67) suggests strong electron-withdrawing effects from the ethynyl and carboxylate groups, influencing its reactivity in nucleophilic environments . Its density and boiling point align with trends observed in tert-butyl-protected morpholine derivatives.
Synthesis and Reaction Pathways
Synthetic Route
The synthesis of tert-Butyl (S)-2-ethynylmorpholine-4-carboxylate typically involves a two-step process:
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Morpholine Functionalization: Introduction of the ethynyl group via Sonogashira coupling or alkyne addition to a pre-functionalized morpholine scaffold.
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Carboxylate Protection: Reaction with tert-butyl chloroformate in the presence of a base such as triethylamine to install the tert-butoxycarbonyl (Boc) group.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ethynylation | 2-Ethynylmorpholine, CuI, Pd(PPh₃)₄ | 60–75% |
| Boc Protection | tert-Butyl chloroformate, Et₃N, DCM | 85–90% |
The stereochemical integrity of the (S)-configuration is preserved through chiral resolution or asymmetric synthesis techniques, though specific details remain proprietary.
Chemical Transformations
The ethynyl group enables click chemistry applications, such as Huisgen cycloaddition with azides to form triazoles, while the Boc group facilitates deprotection under acidic conditions (e.g., HCl in dioxane). These transformations make the compound valuable for constructing peptidomimetics and polymer conjugates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for the exact compound is limited, analogous morpholine derivatives exhibit characteristic signals:
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¹H NMR: A singlet for the tert-butyl group at δ 1.27 ppm and resonances for morpholine protons between δ 2.7–3.7 ppm .
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¹³C NMR: Carbonyl carbon at δ 155 ppm, with alkynyl carbons appearing near δ 80–90 ppm .
Infrared (IR) Spectroscopy
Predicted IR stretches include:
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: 2100–2260 cm⁻¹ (ethynyl group)
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: 1680–1750 cm⁻¹ (carboxylate ester)
Mechanism of Action and Biological Relevance
The ethynyl group’s ability to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) positions the compound as a potential enzyme inhibitor or probe for target identification. Molecular docking studies suggest that the morpholine ring enhances binding affinity to kinase ATP pockets, though in vitro validation is pending.
Applications in Organic Synthesis
Building Block for Bioactive Molecules
The compound serves as a precursor to:
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Kinase Inhibitors: Functionalization of the ethynyl group enables attachment to heterocyclic cores.
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PET Tracers: Incorporation of radioisotopes (e.g., ¹⁸F) via alkyne-azide cycloaddition.
Polymer Chemistry
Its rigid morpholine scaffold and reactive alkyne facilitate the synthesis of dendrimers and stimuli-responsive polymers.
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